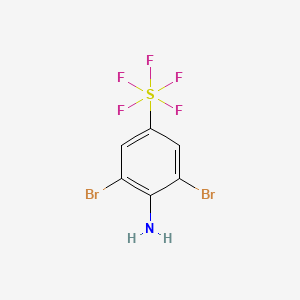![molecular formula C9H14O4 B6171183 rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis CAS No. 80436-32-4](/img/no-structure.png)
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis (also known as RAC-DMCP) is a cyclic α-amino acid derivative that has been studied for its potential applications in scientific research. It is the cis isomer of the racemic mixture of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid and has been found to have unique properties that make it suitable for use in laboratory experiments.
作用機序
RAC-DMCP has been found to interact with 5-LOX by forming a covalent adduct with the enzyme’s active site. This interaction prevents the enzyme from catalyzing the formation of leukotrienes, thereby inhibiting its activity. In addition, RAC-DMCP has been found to interact with other proteins, such as G-protein coupled receptors and ion channels, by binding to their active sites and modulating their activity.
Biochemical and Physiological Effects
RAC-DMCP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the formation of leukotrienes, which are involved in inflammation and other physiological processes. In addition, it has been found to modulate the activity of various proteins, such as G-protein coupled receptors and ion channels, which can affect a variety of physiological processes.
実験室実験の利点と制限
RAC-DMCP has several advantages for use in laboratory experiments. It is a highly potent inhibitor of 5-LOX and has been found to be effective at concentrations as low as 10 μM. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and its solubility in aqueous solutions is limited.
将来の方向性
The potential applications of RAC-DMCP are vast and there are many potential future directions for research. One potential direction is to explore its potential as a therapeutic agent for the treatment of diseases such as asthma, allergies, and inflammatory disorders. In addition, its ability to modulate the activity of various proteins could be explored further to identify new targets for therapeutic intervention. Other potential future directions include exploring its potential as a diagnostic tool and studying its mechanism of action in more detail to gain a better understanding of its effects.
合成法
RAC-DMCP can be synthesized using a variety of methods, including the direct acylation of 2-methylcyclopropanecarboxylic acid with 2-methylcyclopropanecarbonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and can be catalyzed by a tertiary amine such as triethylamine. The reaction product is then purified by recrystallization from a suitable solvent and the desired cis isomer is obtained.
科学的研究の応用
RAC-DMCP has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. In addition, it has been used as a tool to study the structure and function of various proteins, such as G-protein coupled receptors and ion channels.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis involves the following steps: protection of the carboxylic acid group, formation of the cyclopropane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylbut-2-enoic acid", "methanol", "sodium methoxide", "2,2-dimethylcyclopropanecarboxylic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "methyl iodide", "acetic anhydride", "pyridine" ], "Reaction": [ "Protection of the carboxylic acid group: 2-methylbut-2-enoic acid is treated with methanol and sodium methoxide to form the methyl ester.", "Formation of the cyclopropane ring: The methyl ester is then treated with 2,2-dimethylcyclopropanecarboxylic acid, ethyl chloroformate, and triethylamine to form the cyclopropane ring.", "Deprotection of the carboxylic acid group: The cyclopropane ring is then treated with sodium hydride and methyl iodide to form the methyl ester. The methyl ester is then treated with acetic anhydride and pyridine to form the final product, rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis." ] } | |
CAS番号 |
80436-32-4 |
製品名 |
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis |
分子式 |
C9H14O4 |
分子量 |
186.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



